Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-
Overview
Description
Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-: is a synthetic compound belonging to the class of fluorinated prostaglandins. Prostaglandins are lipid compounds that perform a variety of physiological roles, including the regulation of inflammation, blood flow, and the formation of blood clots. This particular compound has been studied for its potential therapeutic applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- typically involves multiple steps, starting from simpler organic compounds. One common approach is the modification of naturally occurring prostaglandins through halogenation and hydroxylation reactions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-: undergoes various chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reduction: : Reduction of carbonyl groups to hydroxyl groups.
Substitution: : Replacement of hydrogen atoms with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: : Various halogenating agents, such as thionyl chloride (SOCl2), are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can have different biological activities and properties.
Scientific Research Applications
Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its effects on cell signaling pathways and gene expression.
Medicine: : Investigated for its anti-inflammatory and analgesic properties.
Industry: : Employed in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects through the activation of specific molecular targets, such as prostaglandin receptors. These receptors are involved in various signaling pathways that regulate physiological processes, including inflammation and pain perception. The exact mechanism of action may vary depending on the specific receptor subtype and the cellular context.
Comparison with Similar Compounds
Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-: is unique due to its fluorinated structure, which enhances its stability and biological activity compared to non-fluorinated analogs. Similar compounds include:
Prostaglandin E1 (PGE1)
Prostaglandin E2 (PGE2)
Prostaglandin F2α (PGF2α)
These compounds share similar structures but differ in their functional groups and biological activities.
Properties
IUPAC Name |
7-[(1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFKLAGQHYVGQ-BFYDXBDKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32F2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048639 | |
Record name | (11alpha)-16,16-Difluoro-11-hydroxy-9,15-dioxoprostan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136790-76-6 | |
Record name | (11α)-16,16-Difluoro-11-hydroxy-9,15-dioxoprostan-1-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136790-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lubiprostone [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136790766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11alpha)-16,16-Difluoro-11-hydroxy-9,15-dioxoprostan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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